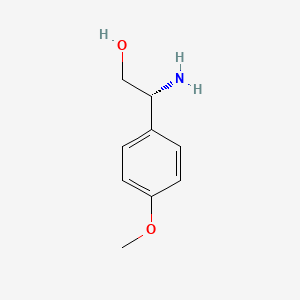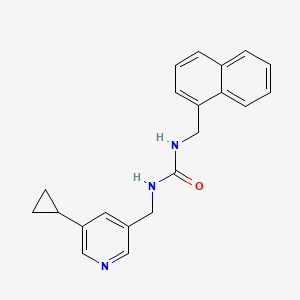
2,2-Bis(aminomethyl)-1,3-propandiamin-tetrahydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride is a versatile chemical compound with the molecular formula C5H20Cl4N4 and a molecular weight of 278.05 g/mol . It is commonly used in various scientific research fields due to its unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
Target of Action
The primary targets of 2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride are sodium ions and anions . The compound has been designed and prepared as a heteroditopic ion-pair receptor . The cation binding is provided by a sodium selective N-acyl aza-18-crown-6 subunit .
Mode of Action
The compound interacts with its targets through a unique mechanism. It uses urea and squaramide groups to support sodium cation complexation through metal carbonyl oxygen lone pair interactions .
Biochemical Pathways
The compound’s ability to bind sodium salts of chloride, bromide, and nitrate suggests it may influence pathways involving these ions .
Result of Action
The molecular and cellular effects of 2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride’s action primarily involve the binding of sodium salts. For example, chloride binding to the compound enhances the strength of sodium complexation by up to 23 times . Conversely, sodium binding enhances chloride recognition by a factor of three .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride typically involves the reaction of 2,2-Bis(aminomethyl)-1,3-propanediamine with hydrochloric acid. The reaction conditions usually include a controlled temperature environment to ensure the formation of the tetrahydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under specific conditions to yield high purity 2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxidized compounds, and substituted products, which are useful in further chemical synthesis and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(aminomethyl)-propionic acid: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
2,2′-Bis(aminomethyl)-1,1′-binaphthyl: Another similar compound with unique chiral properties, used in asymmetric synthesis and catalysis.
Uniqueness
2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride is unique due to its tetrahydrochloride form, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly valuable in research and industrial applications where high reactivity and solubility are required .
Eigenschaften
CAS-Nummer |
14302-75-1 |
|---|---|
Molekularformel |
C5H17ClN4 |
Molekulargewicht |
168.67 g/mol |
IUPAC-Name |
2,2-bis(aminomethyl)propane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C5H16N4.ClH/c6-1-5(2-7,3-8)4-9;/h1-4,6-9H2;1H |
InChI-Schlüssel |
RVQNQBGLLWLMCL-UHFFFAOYSA-N |
SMILES |
C(C(CN)(CN)CN)N.Cl.Cl.Cl.Cl |
Kanonische SMILES |
C(C(CN)(CN)CN)N.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2358528.png)

![8-[(2-Chloroacetyl)amino]-5-thiaspiro[3.5]nonane-2-carboxamide](/img/structure/B2358533.png)

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide](/img/new.no-structure.jpg)

![1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2358537.png)


![1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2358544.png)

![5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2358549.png)
![1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358550.png)
